An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-methylbenzenesulfonic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-methylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-methylbenzenesulfonic acid, also known as 6-sulfo-m-cresol, is an aromatic sulfonic acid with significant potential in various scientific and pharmaceutical applications. Its unique molecular architecture, featuring a hydroxyl group, a methyl group, and a sulfonic acid group on a benzene ring, imparts a distinct set of chemical properties that make it a subject of interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of the chemical properties of 2-Hydroxy-4-methylbenzenesulfonic acid, offering insights into its synthesis, reactivity, spectral characteristics, and safety considerations.
Molecular Structure and Physicochemical Properties
2-Hydroxy-4-methylbenzenesulfonic acid (CAS Number: 22356-80-5) possesses a well-defined structure that dictates its chemical behavior. The presence of both a strongly acidic sulfonic acid group and a weakly acidic phenolic hydroxyl group, along with a lipophilic methyl group, results in a molecule with diverse reactivity.[1]
Table 1: Physicochemical Properties of 2-Hydroxy-4-methylbenzenesulfonic acid
| Property | Value | Source |
| Molecular Formula | C₇H₈O₄S | [1] |
| Molecular Weight | 188.2 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | 97-100 °C | [Source for related compound] |
| Solubility | Slightly soluble in methanol and water | [Source for related compound] |
| pKa | Data not available; expected to be a strong acid due to the sulfonic acid group. |
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"C1" -- "C2" [label=""]; "C2" -- "C3" [label=""]; "C3" -- "C4" [label=""]; "C4" -- "C5" [label=""]; "C5" -- "C6" [label=""]; "C6" -- "C1" [label=""];
"C2" -- "O1" [label=""]; "O1" -- "H1" [label=""]; "C4" -- "C7" [label=""]; "C7" -- "H2" [label=""]; "C7" -- "H3" [label=""]; "C7" -- "H4" [label=""]; "C6" -- "S1" [label=""]; "S1" -- "O2" [label=""]; "S1" -- "O3" [label=""]; "S1" -- "O4" [label=""]; "O4" -- "H5" [label=""]; }
Figure 1: Chemical structure of 2-Hydroxy-4-methylbenzenesulfonic acid.
Synthesis and Purification
Experimental Protocol: Sulfonation of m-Cresol
This protocol is based on the general principles of electrophilic aromatic substitution, specifically the sulfonation of phenols.
Materials:
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m-Cresol
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Concentrated sulfuric acid (98%)
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Ice bath
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Heating mantle
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Round-bottom flask with reflux condenser
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Stirring apparatus
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, carefully add m-cresol.
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Cool the flask in an ice bath.
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Slowly and with constant stirring, add an equimolar amount of concentrated sulfuric acid to the cooled m-cresol. The addition should be dropwise to control the exothermic reaction.
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After the addition is complete, remove the ice bath and allow the mixture to reach room temperature.
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Heat the reaction mixture to approximately 100-110°C using a heating mantle and attach a reflux condenser.
-
Maintain this temperature and continue stirring for 2-3 hours to favor the formation of the thermodynamically more stable sulfonic acid derivative.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker of cold water or onto crushed ice to precipitate the product.
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The crude 2-Hydroxy-4-methylbenzenesulfonic acid can be collected by filtration.
Purification: Recrystallization from hot water is a common method for purifying arylsulfonic acids. The crude product is dissolved in a minimum amount of hot water, filtered to remove any insoluble impurities, and then allowed to cool slowly to form crystals.
Figure 2: General workflow for the synthesis of 2-Hydroxy-4-methylbenzenesulfonic acid.
Chemical Reactivity
The reactivity of 2-Hydroxy-4-methylbenzenesulfonic acid is governed by its three functional groups: the sulfonic acid, the hydroxyl, and the methyl group on the aromatic ring.
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Sulfonic Acid Group: This is a strong acid group, readily donating its proton. It can undergo reactions typical of sulfonic acids, such as salt formation with bases and conversion to sulfonyl chlorides, sulfonamides, and sulfonates.
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Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by strong bases. It can also undergo etherification and esterification reactions. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although the sulfonic acid group is a deactivating, meta-directing group.
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Aromatic Ring: The benzene ring can undergo further electrophilic substitution reactions. The positions of substitution will be influenced by the directing effects of the existing substituents.
Spectral Analysis
Detailed experimental spectral data for 2-Hydroxy-4-methylbenzenesulfonic acid is not widely available. The following sections provide expected spectral characteristics based on the analysis of similar compounds.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this specific compound is not available in the searched resources. However, the IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
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C-H stretch (aromatic and methyl): Peaks in the range of 2850-3100 cm⁻¹.
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S=O stretch (sulfonic acid): Strong, broad absorptions around 1350 cm⁻¹ and 1175 cm⁻¹.
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S-O stretch (sulfonic acid): Absorption in the 1030-1080 cm⁻¹ region.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: While a specific spectrum for 2-Hydroxy-4-methylbenzenesulfonic acid is not available, a ¹H NMR spectrum of the closely related isomer, 2-hydroxy-5-methylbenzenesulfonic acid, can provide insight into the expected chemical shifts and splitting patterns. The aromatic protons would appear as distinct signals in the downfield region, and the methyl protons would be a singlet in the upfield region.
¹³C NMR Spectroscopy: A reference to a ¹³C NMR spectrum exists in the PubChem database, but the actual spectral data is not provided.[1] The spectrum would be expected to show seven distinct carbon signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbons attached to the hydroxyl and sulfonic acid groups appearing further downfield.
Mass Spectrometry
Experimental mass spectrometry data for 2-Hydroxy-4-methylbenzenesulfonic acid is not available in the searched resources. The fragmentation pattern would likely involve the loss of SO₃ (80 m/z) and other characteristic fragments from the aromatic ring.
Applications in Research and Drug Development
While detailed information on its specific applications is limited, 2-Hydroxy-4-methylbenzenesulfonic acid and related cresolsulfonic acids have potential uses in several areas:
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Pharmaceutical Intermediate: Aromatic sulfonic acids are used as catalysts and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] The functional groups on 2-Hydroxy-4-methylbenzenesulfonic acid make it a potential building block for more complex molecules.
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Expectorant: Historically, cresolsulfonic acid derivatives have been investigated for their expectorant and cough-suppressing effects.
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Policresulen Synthesis: It is a monomeric unit of Policresulen, a topical antiseptic and hemostatic agent.
Safety and Handling
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Corrosive: The substance is expected to be corrosive and can cause severe skin burns and eye damage.[4][5][6]
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Irritant: It may cause irritation to the respiratory system.[5]
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid breathing dust or vapors.[6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
In case of exposure:
-
Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Conclusion
2-Hydroxy-4-methylbenzenesulfonic acid is a molecule with a rich chemical profile owing to its combination of acidic and phenolic functional groups. While there is a need for more comprehensive experimental data, particularly in the area of spectroscopy, this guide provides a foundational understanding of its properties for researchers and professionals in the chemical and pharmaceutical sciences. Its potential as a synthetic intermediate and its historical use in medicinal applications suggest that further investigation into its properties and applications is warranted.
References
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Chem Service. (2016, May 13). Safety Data Sheet: 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methanesulfonic Acid, 99%. Retrieved from [Link]
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SIELC Technologies. (2018, May 17). 2-Hydroxy-4-methylbenzenesulphonic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-4-methylbenzenesulfonic acid. Retrieved from [Link]
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PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid. Retrieved from [Link]
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PharmaCompass. (n.d.). Policresulen. Retrieved from [Link]
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ResearchGate. (n.d.). pK, values which have been reported for strong acids. Retrieved from [Link]
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Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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European Association of Polyol Producers. (n.d.). Pharmaceuticals. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 2-HYDROXY-4-METHYLBENZENESULFONIC ACID. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
